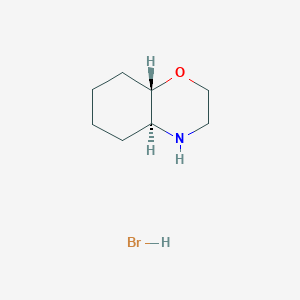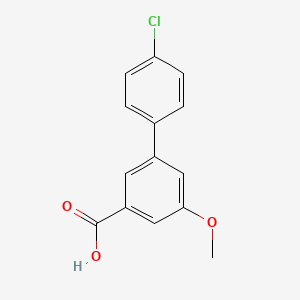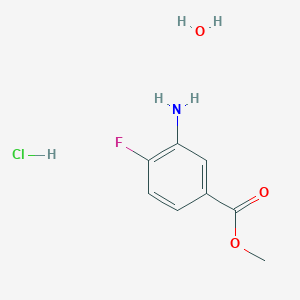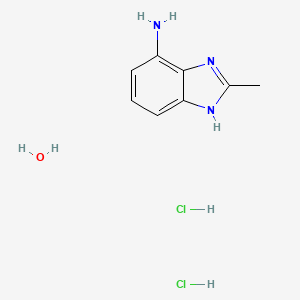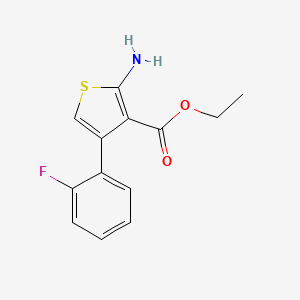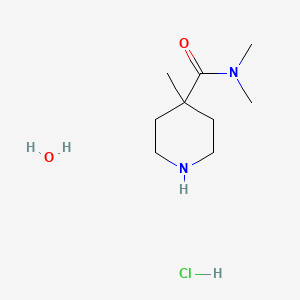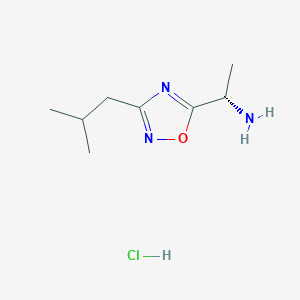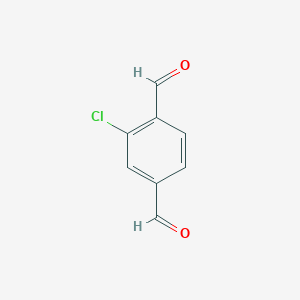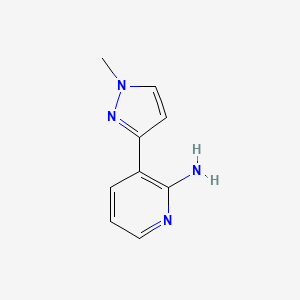
Methyl 4-(2,4-difluorophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(2,4-difluorophenyl)butanoate” is a chemical compound with the CAS Number: 1509001-25-5 . It has a molecular weight of 214.21 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H12F2O2/c1-15-11(14)4-2-3-8-5-6-9(12)7-10(8)13/h5-7H,2-4H2,1H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 214.21 .Scientific Research Applications
Methyl 4-(2,4-difluorophenyl)butanoateenylmethyl butyrate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, and as a model compound for studying the structure and reactivity of organic molecules. It has also been used in the synthesis of fluorinated analogs of natural products, such as alkaloids and terpenes, and as a reactant in organic syntheses.
Mechanism of Action
The mechanism of action of Methyl 4-(2,4-difluorophenyl)butanoateenylmethyl butyrate is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, by attacking electrophilic centers in substrates. This reaction can be used to form carbon-carbon bonds, as well as other types of bonds, such as carbon-nitrogen and carbon-oxygen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 4-(2,4-difluorophenyl)butanoateenylmethyl butyrate have not been extensively studied. However, it is believed to have some biological activity, as it has been used in the synthesis of various compounds with known biological activities.
Advantages and Limitations for Lab Experiments
The main advantage of Methyl 4-(2,4-difluorophenyl)butanoateenylmethyl butyrate is its low cost and ready availability. It can be easily synthesized in the laboratory and is a useful intermediate in the synthesis of various compounds. However, it is important to note that the reaction conditions must be carefully controlled to ensure that the product is of the desired purity.
Future Directions
In the future, Methyl 4-(2,4-difluorophenyl)butanoateenylmethyl butyrate may be used in the synthesis of more complex compounds, such as fluorinated natural products and pharmaceuticals. It may also be used to study the structure and reactivity of organic molecules, as well as the mechanism of action of various compounds. Additionally, it may be used to develop new methods for the synthesis of organic compounds, or to improve existing methods. Finally, it may be used in the synthesis of compounds with known biological activities, such as antibiotics, anti-cancer agents, and insecticides.
Synthesis Methods
The synthesis of Methyl 4-(2,4-difluorophenyl)butanoateenylmethyl butyrate can be achieved through two different methods. The first method is an esterification reaction between 4-(2,Methyl 4-(2,4-difluorophenyl)butanoateenyl)methanol and butyric acid. This reaction requires the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is typically conducted in an inert solvent, such as dichloromethane or toluene. The second method involves the reaction of 4-(2,Methyl 4-(2,4-difluorophenyl)butanoateenyl)methanol with butyraldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Safety and Hazards
properties
IUPAC Name |
methyl 4-(2,4-difluorophenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-15-11(14)4-2-3-8-5-6-9(12)7-10(8)13/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCGMXDYCWMABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

